4-nitro-N-(pyridin-4-ylmethyl)benzamide
Description
4-Nitro-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative characterized by a nitro group at the para position of the benzoyl moiety and a pyridin-4-ylmethyl substituent on the amide nitrogen. This compound is synthesized via a two-step protocol: (1) condensation of 3,5-dinitrobenzoyl chloride with pyridin-4-ylmethanoamine to form 3,5-dinitro-N-(pyridin-4-ylmethyl)benzamide, followed by (2) catalytic hydrogenation using Pd/C and hydrazine to reduce the nitro groups to amines, yielding 3,5-diamino-N-(pyridin-4-ylmethyl)benzamide (PyMDA) .
Properties
CAS No. |
80819-02-9 |
|---|---|
Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-nitro-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11N3O3/c17-13(15-9-10-5-7-14-8-6-10)11-1-3-12(4-2-11)16(18)19/h1-8H,9H2,(H,15,17) |
InChI Key |
DMVJAZBVAHBZNK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-Nitro-N-(pyridin-4-ylmethyl)benzamide with Analogs
Key Observations :
- Pyridin-4-ylmethyl vs.
- Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound enhances lipophilicity and metabolic stability .
- Steric Effects : 2,6-Dimethylphenyl substituents () increase steric bulk, which may influence receptor interactions .
Pharmacological Activities
Anticonvulsant Activity
Anti-Inflammatory Activity
- 4-Nitro-N-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzamide (C7) : Superior activity compared to nitro-substituted analogs at other positions due to optimized electronic effects .
Physicochemical Properties
Table 2: Molecular Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₃H₁₁N₃O₃ | 269.25 g/mol | Nitro, pyridine |
| 4-Nitro-N-[3-(trifluoromethyl)phenyl]benzamide | C₁₄H₉F₃N₂O₃ | 310.23 g/mol | CF₃, nitro |
| 4-Nitro-N-(quinolin-8-yl)benzamide | C₁₆H₁₁N₃O₃ | 293.28 g/mol | Quinoline, nitro |
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